molecular formula C14H15N3 B1318153 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-47-9

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Cat. No. B1318153
M. Wt: 225.29 g/mol
InChI Key: JTONFOPTVPIWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is a chemical compound with the molecular formula C14H15N3 . It contains a total of 34 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” includes a quinoline ring attached to a pyridine ring via an amine group . The molecule contains a total of 34 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyridine .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTONFOPTVPIWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

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